FAUC 3019

Erectile Dysfunction In Vivo Pharmacology Dopamine D4 Receptor

FAUC-3019 is a structurally unique D4 partial agonist. Its azulene core confers a distinct binding mode, producing a partial agonist profile that translates into robust in vivo efficacy (penile erection stimulation) unmatched by generic phenylpiperazine ligands. This compound is essential for researchers needing a reliable, well-characterized tool to validate D4-mediated physiology, ensuring reproducible, publishable data.

Molecular Formula C22H24N2O
Molecular Weight 332.4 g/mol
CAS No. 387360-48-7
Cat. No. B1672301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFAUC 3019
CAS387360-48-7
SynonymsFAUC-3019;  FAUC 3019;  FAUC3019; 
Molecular FormulaC22H24N2O
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)CC3=C4C=CC=CC=C4C=C3
InChIInChI=1S/C22H24N2O/c1-25-22-10-6-5-9-21(22)24-15-13-23(14-16-24)17-19-12-11-18-7-3-2-4-8-20(18)19/h2-12H,13-17H2,1H3
InChIKeyMNVDCQLMHFFYCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

1-[4-(Azulenylmethyl)piperazinyl]-2-methoxybenzene (CAS 387360-48-7): A Dopamine D4 Receptor Partial Agonist for CNS and Behavioral Research


1-[4-(Azulenylmethyl)piperazinyl]-2-methoxybenzene (CAS 387360-48-7), also known as FAUC-3019, is a novel dopamine D4 receptor partial agonist [1]. Its unique molecular structure incorporates an azulene framework, a bicyclic aromatic hydrocarbon, as a bioisostere, distinguishing it from conventional phenylpiperazine-based dopamine receptor ligands [2]. This compound has been specifically characterized for its activity at monoaminergic GPCRs and has demonstrated the ability to promote penile erection in vivo, indicating its potential as a research tool for investigating D4 receptor-mediated physiology and behavior [1].

Why 1-[4-(Azulenylmethyl)piperazinyl]-2-methoxybenzene (FAUC-3019) Cannot Be Substituted with Generic Dopamine D4 Ligands


Generic dopamine D4 receptor ligands, often based on a phenylpiperazine scaffold, do not recapitulate the unique pharmacological profile conferred by the azulene moiety of 1-[4-(Azulenylmethyl)piperazinyl]-2-methoxybenzene [1]. The azulene framework's non-uniform charge distribution allows for a distinct binding mode at the D4 receptor, which cannot be replicated by traditional heteroarene isosteres [1]. This structural difference leads to a specific functional outcome: a partial agonist efficacy profile that translates into unique in vivo physiological effects, such as the stimulation of penile erection [2]. Therefore, substituting this compound with a generic D4 ligand would result in an unpredictable change in both receptor pharmacology and downstream biological response, compromising the reproducibility and validity of research findings.

Quantitative Evidence Guide: Differentiating 1-[4-(Azulenylmethyl)piperazinyl]-2-methoxybenzene (FAUC-3019) from Comparators


In Vivo Efficacy: Superior Potency in Penile Erection Induction Compared to Apomorphine

The derivative compound 11, which is structurally related to and based on the FAUC-3019 scaffold, demonstrated superior potency in stimulating penile erection in male rats when compared to the non-selective dopamine agonist apomorphine. The study found that compound 11 was effective at low concentrations, indicating a putative advantage over apomorphine in this specific physiological response [1].

Erectile Dysfunction In Vivo Pharmacology Dopamine D4 Receptor

Functional Selectivity: D4 Partial Agonist Profile vs. Full Antagonist FAUC 213

1-[4-(Azulenylmethyl)piperazinyl]-2-methoxybenzene (FAUC-3019) is explicitly characterized as a partial agonist of the dopamine D4 receptor [1]. This functional profile is distinct from that of other well-characterized D4 ligands like FAUC 213, which is a highly selective D4 full antagonist with a Ki of 2.2 nM for hD4.4 [2]. The partial agonism of FAUC-3019 implies it will produce a submaximal response even at full receptor occupancy, leading to different downstream signaling effects compared to a full antagonist or a full agonist.

GPCR Pharmacology Functional Selectivity Dopamine D4 Receptor

Structural Differentiation: Azulene Bioisostere vs. Phenylpiperazine Scaffolds

The core structural differentiator of 1-[4-(Azulenylmethyl)piperazinyl]-2-methoxybenzene is the presence of an azulene ring, which acts as a novel arene bioisostere [1]. This is in contrast to most dopamine D4 ligands, such as FAUC 312, which utilize a chiral phenyltetrahydropyrimidine scaffold and exhibits strong D4 receptor binding with a Ki(high)=1.5 nM [2]. The azulene framework provides a unique charge distribution and electronic profile, which is hypothesized to contribute to its distinct binding mode and functional selectivity [1].

Medicinal Chemistry Bioisosteres Structure-Activity Relationship

Optimal Research Applications for 1-[4-(Azulenylmethyl)piperazinyl]-2-methoxybenzene (FAUC-3019)


Investigating Dopamine D4 Receptor-Mediated Erectile Function and Sexual Behavior

Based on the evidence that structurally related azulene derivatives stimulate penile erection in rats with superior potency compared to apomorphine [1], 1-[4-(Azulenylmethyl)piperazinyl]-2-methoxybenzene (FAUC-3019) is an ideal research compound for in vivo studies focused on the central and peripheral mechanisms of erectile function. Its D4 partial agonist profile makes it a valuable tool for dissecting the specific contributions of D4 receptors to this physiological response, distinct from the broader effects of non-selective dopamine agonists like apomorphine.

Structure-Activity Relationship (SAR) Studies on Dopamine D4 Receptor Ligands

The unique azulene framework of FAUC-3019 provides a chemically distinct scaffold compared to traditional phenylpiperazines and related heteroarenes [2]. This makes the compound a critical reference standard in medicinal chemistry programs aimed at understanding the structural determinants of D4 receptor binding, selectivity, and functional activity. Its use can help elucidate the contributions of the azulene moiety's electronic and spatial properties to the observed pharmacological profile.

In Vitro Pharmacological Profiling of GPCR Ligands with a Partial Agonist Phenotype

As a well-characterized dopamine D4 receptor partial agonist [3], FAUC-3019 serves as a valuable control compound in a panel of GPCR screening assays. It can be used to benchmark the activity of novel D4 ligands or to calibrate assay systems for detecting partial agonist efficacy. Its distinct functional profile (partial agonist) differentiates it from full antagonists (e.g., FAUC 213) and full agonists, providing a necessary reference point for comprehensive pharmacological characterization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for FAUC 3019

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.